(R)-3-(Carbamoylmethyl)-5-methylhexanoic acid is a chiral compound with significant relevance in pharmaceutical chemistry, particularly as an intermediate in the synthesis of anticonvulsant medications. This compound, identified by the CAS number 181289-33-8, is also known for its role as an impurity reference material in drug development. Its molecular formula is , and it has a molecular weight of approximately 187.24 g/mol .
The synthesis of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid typically involves several steps, often starting from simpler organic compounds. One notable method includes the resolution of racemic mixtures using cinchona alkaloids as resolving agents. This process allows for the selective isolation of the (R)-enantiomer, which is crucial for its efficacy in pharmaceutical applications .
The synthesis can be summarized in the following steps:
The molecular structure of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid can be represented using various notations:
CC(C)C[C@H](CC(=O)N)CC(=O)OInChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)/t7-/m1/s1The structure features a hexanoic acid backbone with a carbamoylmethyl group attached, contributing to its biological activity and interaction with specific receptors in the body .
(R)-3-(carbamoylmethyl)-5-methylhexanoic acid participates in various chemical reactions typical of carboxylic acids and amides. Key reactions include:
These reactions are essential for developing new pharmaceuticals and enhancing existing formulations .
The mechanism of action of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid primarily relates to its role as a precursor in the synthesis of Pregabalin, an anticonvulsant drug. Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, inhibiting excitatory neurotransmitter release. This action helps alleviate neuropathic pain and control seizures .
(R)-3-(carbamoylmethyl)-5-methylhexanoic acid exhibits the following physical properties:
Chemical properties include:
This compound serves multiple roles in scientific research:
(R)-3-(Carbamoylmethyl)-5-methylhexanoic acid (CAS 181289-33-8) is a chiral organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol. Its chemical structure features three critical functional groups: a carboxylic acid (-COOH) at the terminal position, a carbamoylmethyl group (-CH₂CONH₂) attached to the chiral carbon, and an isobutyl chain (-CH₂CH(CH₃)₂) that contributes to its hydrophobic character. The molecule contains a single chiral center at the C3 position, leading to two possible enantiomers: the R- and S-configurations. The absolute R-configuration is designated using the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral center follows a clockwise direction when prioritized by atomic number [1] [5].
The stereochemical identity of this compound profoundly impacts its biological interactions and pharmaceutical relevance. As the R-enantiomer, it displays distinct binding affinities to biological targets compared to its S-counterpart or racemic mixtures. This enantiomeric purity is critical in pharmaceutical applications where receptor binding sites exhibit stereoselectivity. The compound typically appears as a white to off-white crystalline solid with a melting point range of 106–108°C and exhibits moderate solubility in polar solvents like water, methanol, and DMSO. Its acid dissociation constant (pKa) is approximately 4.68, reflecting the carboxylic acid's moderate acidity [1] [5] [6].
Table 1: Key Identifiers and Properties of (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid
| Property | Value/Description |
|---|---|
| CAS Number | 181289-33-8 (Note: Discrepancy observed with 185815-61-6 in some sources) |
| IUPAC Name | (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Chiral Center | R-configuration at C3 |
| Melting Point | 106–108°C |
| Density | 1.080 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in water, methanol, DMSO |
| Storage Conditions | Sealed in dry, room temperature |
| Therapeutic Significance | Key intermediate for pregabalin synthesis |
The synthesis and isolation of (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid emerged as a critical pharmaceutical advancement in the late 1990s, driven by the need for enantiomerically pure precursors to antiepileptic drugs. Early synthetic routes to related compounds like pregabalin relied on racemic mixtures, which necessitated inefficient resolution methods and yielded suboptimal therapeutic efficacy. The development of stereoselective synthesis techniques for this specific R-enantiomer marked a significant evolution in manufacturing efficiency for GABA analogs [3] [4].
Historically, two primary approaches have been employed to obtain this enantiomerically pure compound:
The compound's designation as "RCMH" (an acronym for R-Carbamoylmethyl-5-Methyl-Hexanoic acid) in pharmaceutical literature reflects its industrial significance. Its current commercial availability from suppliers like LGC Standards and Hebei ShengSuan Chemical underscores its established role in modern drug synthesis pipelines, with bulk pricing around 1400 INR/kg (approximately 17 USD/kg) [1] [2] [6].
(R)-3-(Carbamoylmethyl)-5-methylhexanoic acid serves as the penultimate intermediate in synthesizing pregabalin ((R)-3-(aminomethyl)-5-methylhexanoic acid), a blockbuster anticonvulsant and neuropathic pain medication. The conversion involves a Hofmann rearrangement or curtius degradation to transform the carbamoylmethyl group (-CH₂CONH₂) into an aminomethyl moiety (-CH₂NH₂) while preserving the chiral integrity of the molecule. This stereoretentive process is crucial because pregabalin's biological activity resides exclusively in the R-enantiomer, which binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system [1] [4] [6].
Table 2: Key Synthesis Routes to Pregabalin Using (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid
| Method | Process Description | Advantages/Limitations |
|---|---|---|
| Enzymatic Resolution | Lipase-mediated hydrolysis of racemic esters; recovery of R-acid | High enantioselectivity; requires specialized enzymes |
| Chemical Resolution | Diastereomeric salt formation with d-ephedrine; acidification to isolate R-enantiomer | Cost-intensive due to resolving agent; moderate yields (~35%) |
| Catalytic Asymmetric | Cinchona alkaloid-catalyzed synthesis from anhydride precursors | Scalable; >95% ee; avoids resolution steps |
| Biological Route | Microbial reduction of ketone precursors using engineered bacteria | Sustainable; high chiral purity; emerging technology |
The compound's structural features make it ideal for this transformation:
Industrial production typically employs a telescoped process where the R-acid is isolated, purified via crystallization (purity >95% by HPLC), and directly subjected to rearrangement without isolation of intermediates, maximizing yield and minimizing chiral erosion [4] [6].
Table 3: Derivatives and Analogs Synthesized from (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid
| Derivative Structure | Biological Target | Therapeutic Potential |
|---|---|---|
| Ester prodrugs (e.g., ethyl ester) | Enhanced blood-brain barrier penetration | Improved bioavailability for CNS targets |
| Amide-linked conjugates | GABA transporters | Potential anticonvulsant activity |
| Metal complexes (e.g., Cu, Zn) | Enzyme inhibition | Investigational antimicrobial agents |
| Peptide hybrids | Neurotransmitter receptors | Neuromodulators for pain management |
Beyond pregabalin, this chiral building block enables access to novel derivatives with potential therapeutic applications. Structural modifications include:
Current research explores these derivatives for expanded indications, including anxiety disorders, fibromyalgia, and neurodegenerative conditions, leveraging the core structure's proven bioactivity profile [2] [5] [6].
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6